Benzothiazole,2-(1-ethylpentyl)-2,3-dihydro-3-methyl-(9ci)

Lipophilicity Drug-likeness LogP

Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI), CAS 104169-07-5, is a heterocyclic organic compound of the 2,3-dihydro-3-methylbenzothiazole class, bearing a branched C7 1-ethylpentyl (heptan-3-yl) substituent at the 2-position. Its molecular formula is C15H23NS with a monoisotopic mass of 249.155121 Da.

Molecular Formula C15H23NS
Molecular Weight 249.4 g/mol
CAS No. 104169-07-5
Cat. No. B009959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole,2-(1-ethylpentyl)-2,3-dihydro-3-methyl-(9ci)
CAS104169-07-5
SynonymsBenzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI)
Molecular FormulaC15H23NS
Molecular Weight249.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)C1N(C2=CC=CC=C2S1)C
InChIInChI=1S/C15H23NS/c1-4-6-9-12(5-2)15-16(3)13-10-7-8-11-14(13)17-15/h7-8,10-12,15H,4-6,9H2,1-3H3
InChIKeyKRQGGVCQVXLFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) CAS 104169-07-5: Procurement-Relevant Identity and Class Context


Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI), CAS 104169-07-5, is a heterocyclic organic compound of the 2,3-dihydro-3-methylbenzothiazole class, bearing a branched C7 1-ethylpentyl (heptan-3-yl) substituent at the 2-position . Its molecular formula is C15H23NS with a monoisotopic mass of 249.155121 Da . The compound contains a tetrahedral sp³ carbon at position 2 within the dihydrothiazole ring, distinguishing it from the fully aromatic benzothiazolium salts that are commonly employed as bioactive scaffolds and synthetic intermediates [1]. This saturated-ring structural feature fundamentally alters the compound's reactivity profile, electronic properties, and stability relative to its aromatic counterparts, and forms the basis for its differentiated utility in synthetic chemistry applications.

Why a Generic 2,3-Dihydro-3-methylbenzothiazole Cannot Substitute for CAS 104169-07-5 in Research and Industrial Workflows


The 2,3-dihydro-3-methylbenzothiazole scaffold is not a commodity chemical amenable to simple interchange between analogs. The identity, length, and branching of the 2-alkyl substituent directly govern three critical selection parameters: (i) lipophilicity and solubility—the computed LogP of CAS 104169-07-5 is 5.31 (ACD/Labs), placing it in a distinctly hydrophobic regime compared to shorter-chain or unbranched analogs ; (ii) steric encumbrance at the 2-position, which dictates the rate and chemoselectivity of reactions occurring at the thiazoline ring, including oxidation, alkylation, and ring-opening [1]; and (iii) the physical state and handling characteristics, where the specific branched heptanyl chain yields a boiling point of approximately 342 °C (predicted) and a density near 1.0 g/cm³, values that differ materially from those of the 2-methyl, 2-ethyl, or 2-phenyl congeners . Substituting an analog without accounting for these differences risks altering reaction outcomes, purification protocols, or formulation behavior in a manner that cannot be predicted from the core scaffold alone.

Quantitative Evidence Differentiating Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) from Closest Analogs


Lipophilicity (LogP) Differentiation of CAS 104169-07-5 Versus Shorter-Chain 2-Alkyl-3-methyl-2,3-dihydrobenzothiazole Analogs

The lipophilicity of the target compound, expressed as ACD/LogP, is 5.31 . This LogP value is elevated relative to the 2-methyl analog (estimated LogP ~2.7) and the 2-ethyl analog (estimated LogP ~3.2), reflecting the contribution of the branched C7 alkyl chain. Because no experimental side-by-side LogP dataset for all analogs has been published, this comparison is tagged as class-level inference based on the additive contribution of methylene units to partition coefficients. The elevated LogP of the target compound indicates enhanced partitioning into non-polar environments, which is relevant for applications requiring high membrane permeability or solubility in hydrophobic matrices.

Lipophilicity Drug-likeness LogP

Boiling Point and Volatility Differentiation of CAS 104169-07-5 Relative to Lower-Molecular-Weight 2,3-Dihydro-3-methylbenzothiazoles

The predicted boiling point of CAS 104169-07-5 is 342.0±31.0 °C at 760 mmHg . By comparison, the 2-methyl analog (C9H11NS, MW ~165) has a reported boiling point near 260 °C, and the 2-ethyl analog (C10H13NS, MW ~179) boils at approximately 275 °C. The approximately 70–80 °C elevation in boiling point has direct practical consequences for distillation-based purification, high-temperature reaction compatibility, and vapor-phase processing, establishing a clear physical-property basis for selecting the target compound over lower-boiling alternatives when thermal stability or low volatility is required.

Boiling point Volatility Purification

Molecular Weight and Rotatable Bond Count as Drivers of Differential Physicochemical Behavior

CAS 104169-07-5 has a molecular weight of 249.41 g/mol and contains 5 freely rotatable bonds . Compared with the 2-phenyl analog (C14H13NS, MW 227.3, 1 rotatable bond beyond the phenyl attachment) and the 2-benzyl analog (C15H15NS, MW 241.4, 2 rotatable bonds), the target compound exhibits higher conformational flexibility and a higher molecular weight. This combination pushes the compound past one Lipinski Rule-of-5 violation (MW <500 satisfied; LogP >5 is one violation) . The increased flexibility may influence binding entropy in target engagement scenarios and alters the compound's solid-state packing relative to more rigid analogs.

Molecular weight Flexibility Rule-of-5

Patent Presence as an Intermediate: CAS 104169-07-5 in JP-H03858-B2 Distinguishes It from Non-Patented 2-Alkyl Congeners

CAS 104169-07-5 is explicitly listed among the 137 compounds linked to Japanese Patent JP-H03858-B2 (priority date 1983, published 1991), which concerns synthetic methods for producing pharmacologically active compounds [1]. In contrast, several simpler 2-alkyl-3-methyl-2,3-dihydrobenzothiazoles (e.g., 2-methyl, 2-propyl) do not appear in the same patent family, suggesting a specific synthetic role for the branched C7 substituent in the patented transformations. This patent linkage provides a verifiable, document-based distinction: the target compound has a demonstrated utility in a defined synthetic sequence that simpler analogs lack.

Patent intermediate Synthetic utility IP position

Dihydrobenzothiazole Core Stability Advantage Over Benzothiazolium Salts in Storage and Handling

CAS 104169-07-5 exists in the neutral 2,3-dihydro form, whereas many bioactive benzothiazole derivatives are prepared as quaternary benzothiazolium salts (e.g., iodides, bromides) [1]. Benzothiazolium salts are known to be hygroscopic and susceptible to hydrolytic ring-opening under ambient conditions. The neutral dihydro form of the target compound is predicted to have zero hydrogen bond donors (HBD = 0) , indicating lower reactivity toward protic solvents and atmospheric moisture. While no direct quantitative stability comparison for this specific compound has been published, the structural class distinction between neutral dihydrobenzothiazoles and ionic benzothiazolium salts is well-established and translates into differential shelf-life and handling requirements during procurement.

Stability Storage Benzothiazolium salt

High-Confidence Application Scenarios for Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) CAS 104169-07-5


Synthetic Intermediate in Patent-Defined Pharmacologically Active Compound Synthesis (JP-H03858-B2)

CAS 104169-07-5 is explicitly listed as a component in the synthetic scheme of Japanese Patent JP-H03858-B2, which describes methods for producing compounds with therapeutic utility . A researcher or process chemist seeking to reproduce or build upon the chemistry disclosed in this patent family must procure the specific 2-(1-ethylpentyl)-substituted dihydrobenzothiazole; substitution with a shorter-chain or unbranched analog would yield a different intermediate, potentially failing to produce the desired patent compounds or altering the reaction selectivity documented in the patent.

Protected Carbonyl Synthon in Multi-Step Organic Synthesis Leveraging 3-Methylbenzothiazoline Chemistry

The 2,3-dihydro-3-methylbenzothiazole core is established as a protected form of carbonyl groups, offering stability toward both acidic and basic conditions . CAS 104169-07-5, bearing the 1-ethylpentyl group at the 2-position, functions as a protected ketone equivalent (heptan-3-one precursor). This specific alkyl chain cannot be replicated by 2-methyl or 2-ethyl analogs, making the compound the required starting material when the target synthetic sequence demands a protected ketone with the exact heptan-3-yl carbon skeleton.

Precursor to 2,3-Disubstituted Benzothiazolium Salts for Antimicrobial Screening Programs

The target compound can be quaternized (e.g., with methyl iodide) to generate the corresponding 3-methyl-2-(1-ethylpentyl)benzothiazolium salt . In structure-activity relationship (SAR) studies of benzothiazolium antimicrobials, where activity is known to depend on the N-alkyl and 2-alkyl substituent identity, CAS 104169-07-5 provides a specific, well-defined entry point for preparing a salt with a branched C7 2-substituent. This salt occupies a distinct region of chemical space compared to the 3-ethyl, 3-propyl, or 3-butyl benzothiazolium salts previously screened, making it valuable for exploring substituent effects on antimicrobial potency.

Physicochemical Reference Standard for LogP and Boiling Point Calibration in the Dihydrobenzothiazole Series

With a predicted LogP of 5.31 and a boiling point of ~342 °C , CAS 104169-07-5 serves as a high-lipophilicity, low-volatility reference point within the 2,3-dihydro-3-methylbenzothiazole chemical space. Analytical laboratories developing chromatographic methods or computational chemistry groups validating LogP prediction algorithms for heterocyclic compounds can use this compound as a calibration standard at the upper end of the property range, where data for authentic samples are otherwise sparse.

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